molecular formula C₁₇H₂₃N₅O B127327 Indisetron CAS No. 141549-75-9

Indisetron

Cat. No. B127327
M. Wt: 313.4 g/mol
InChI Key: MHNNVDILNTUWNS-YHWZYXNKSA-N
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Description

Indisetron is a 5-HT3 receptor antagonist with additional antagonistic activity against 5-HT4 receptors, which has been approved in Japan since 2004 for the prevention of chemotherapy-induced nausea and vomiting (CINV) . It has been evaluated in various clinical settings, particularly in patients undergoing chemotherapy regimens such as mFOLFOX6 for colorectal cancer , and in gynecologic cancer patients receiving paclitaxel/carboplatin or docetaxel/carboplatin . Indisetron has been compared favorably with other 5-HT3 receptor antagonists, showing excellent anti-emetic activity .

Synthesis Analysis

While the provided papers do not detail the synthesis of indisetron, they do discuss its clinical application and efficacy. The synthesis of related compounds, such as indacene-tetrone (INDO4), and their self-assembly on silver surfaces has been studied, which may provide insights into the molecular adaptations that could be relevant for the synthesis of indisetron .

Molecular Structure Analysis

The molecular structure of indisetron is not directly discussed in the provided papers. However, its efficacy as a 5-HT3 receptor antagonist suggests a structure that allows it to bind effectively to the receptor sites, potentially involving aromatic rings and nitrogen atoms typical of other known 5-HT3 receptor antagonists .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving indisetron. However, its role as a receptor antagonist implies that it interacts with the 5-HT3 receptor, blocking the action of serotonin, a neurotransmitter involved in the emetic reflex .

Physical and Chemical Properties Analysis

The physical and chemical properties of indisetron are not explicitly described in the provided papers. However, its oral administration and the dosing regimen suggest that it has suitable pharmacokinetic properties for absorption and a duration of action that can be tailored to the chemotherapy schedule, as evidenced by the comparison of single-dose versus 3-day regimens .

Relevant Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of indisetron. In a study involving advanced colorectal cancer patients treated with mFOLFOX6, indisetron was administered in either a 3-day or a single-dose regimen, showing equivalent efficacy in preventing nausea and vomiting . Another trial assessed indisetron's effectiveness in gynecologic cancer patients, demonstrating high rates of complete vomiting and nausea inhibition . Additionally, indisetron's non-inferiority to ondansetron was shown in preventing CINV, with a particular interest in its potential to reduce acute-onset diarrhea when administered with irinotecan .

Scientific Research Applications

1. Role in Chemotherapy-Induced Nausea and Vomiting

Indisetron, as a serotonin (5-HT3) receptor antagonist, has shown significant effectiveness in preventing nausea and vomiting induced by chemotherapy. Studies have explored the optimal dosing period for indisetron, particularly with modified FOLFOX6 (mFOLFOX6) chemotherapy in patients with advanced colorectal cancer. It was found that both 1-day and 3-day indisetron regimens were effective in preventing nausea and vomiting induced by mFOLFOX6, without severe adverse events observed (Nakatsumi et al., 2013).

2. Comparative Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting

Indisetron has been compared with other 5-HT3 receptor antagonists like granisetron for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) and acute-onset diarrhea induced by chemotherapy regimens like IRIS/FOLFIRI. It showed non-inferiority to ondansetron tablets in terms of efficacy and also demonstrated a significant reduction in stool frequency and inhibition of colonic peristalsis in preclinical models (Kato et al., 2014).

3. Effectiveness in Gynecologic Cancer Chemotherapy

Indisetron hydrochloride has been evaluated for its efficacy and safety in managing nausea/vomiting caused by chemotherapy for gynecologic cancer. The studies showed high rates of complete vomiting inhibition and nausea inhibition post-chemotherapy with no serious adverse events, indicating its usefulness in this specific cancer treatment context (Ushijima et al., 2008).

4. Efficacy in Lung Cancer Chemotherapy

In lung cancer patients undergoing chemotherapy including carboplatin, indisetron hydrochloride demonstrated effective management of chemotherapy-induced nausea and vomiting. The study reported high rates of complete inhibition of vomiting and nausea in both acute and delayed phases post-chemotherapy (Iritani et al., 2009).

Future Directions

While specific future directions for Indisetron were not found in the retrieved sources, it is clear that the field of antiemetic drugs continues to evolve. New formulations and applications are continually being explored, and ongoing research is likely to yield further insights into the optimal use of drugs like Indisetron .

properties

IUPAC Name

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNNVDILNTUWNS-YHWZYXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318343
Record name Indisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indisetron

CAS RN

141549-75-9
Record name Indisetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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